molecular formula C8H14O4 B2848110 2-Ethoxy-2-(oxolan-3-yl)acetic acid CAS No. 1551481-37-8

2-Ethoxy-2-(oxolan-3-yl)acetic acid

Cat. No.: B2848110
CAS No.: 1551481-37-8
M. Wt: 174.196
InChI Key: HBWQQGBTYDZQDX-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxolan-3-yl)acetic acid is an organic compound with the molecular formula C8H14O4. It is a carboxylic acid derivative featuring an ethoxy group and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-2-(oxolan-3-yl)acetic acid typically involves the reaction of ethyl bromoacetate with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium methoxide

Major Products:

Scientific Research Applications

2-Ethoxy-2-(oxolan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-2-(oxolan-3-yl)acetic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydrofuran ring provides additional stability and specificity in these interactions .

Comparison with Similar Compounds

    2-Methoxy-2-(oxolan-3-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-2-(tetrahydropyran-3-yl)acetic acid: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness: 2-Ethoxy-2-(oxolan-3-yl)acetic acid is unique due to its specific combination of an ethoxy group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-ethoxy-2-(oxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-12-7(8(9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWQQGBTYDZQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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